![molecular formula C24H19N3O4S2 B178245 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-76-2](/img/structure/B178245.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOC-SO-3-Ph-TU, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MOC-SO-3-Ph-TU involves its ability to bind to specific receptors or enzymes in the body. This compound has been shown to interact with metal ions and inhibit their activity, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
MOC-SO-3-Ph-TU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to their death. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MOC-SO-3-Ph-TU in lab experiments is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of MOC-SO-3-Ph-TU. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new tools and therapies for various diseases.
Métodos De Síntesis
The synthesis of MOC-SO-3-Ph-TU involves the reaction of 3-phenylthiourea with 6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 4-aminobenzene sulfonic acid under specific reaction conditions. This method has been optimized to achieve a high yield of the desired compound.
Aplicaciones Científicas De Investigación
MOC-SO-3-Ph-TU has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in environmental and biological samples. This compound has also been investigated for its anti-cancer properties and its ability to inhibit the growth of tumor cells.
Propiedades
Número CAS |
198649-76-2 |
|---|---|
Nombre del producto |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
Fórmula molecular |
C24H19N3O4S2 |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H19N3O4S2/c1-16-7-12-22-21(13-16)23(28)17(15-31-22)14-25-18-8-10-20(11-9-18)33(29,30)27-24(32)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,32) |
Clave InChI |
RLJHOPWJEYEDCX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Sinónimos |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



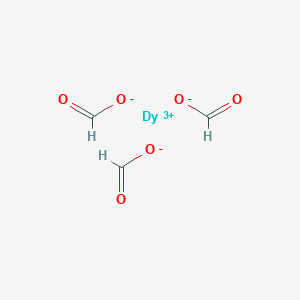
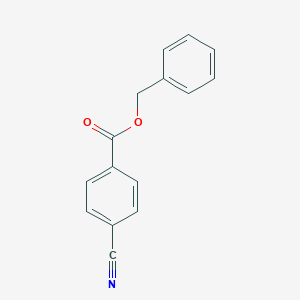
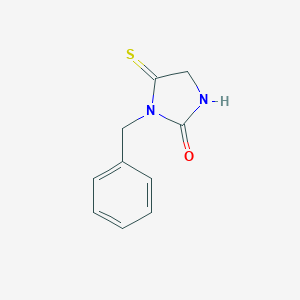
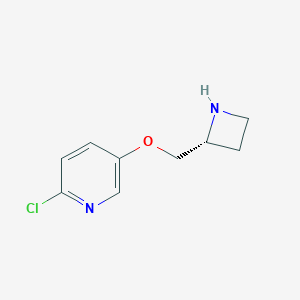
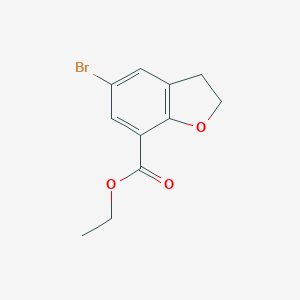
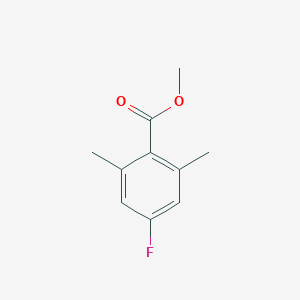
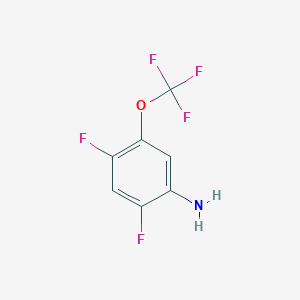


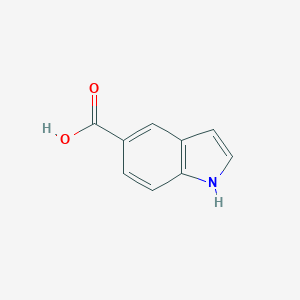
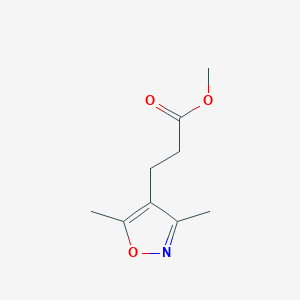
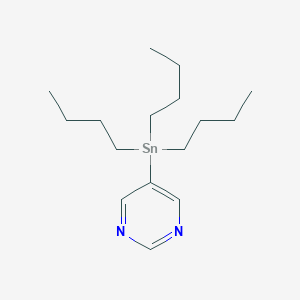
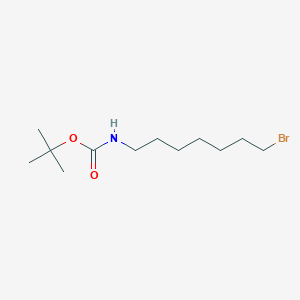
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)